N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)thiophen-3-yl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: In an industrial setting, the production of GSK300014A may involve large-scale chemical reactors and continuous flow processes to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: GSK300014A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halides, nucleophiles, and electrophiles under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
GSK300014A has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a probe to study reaction mechanisms.
Biology: Employed in the study of cellular signaling pathways and protein interactions.
Medicine: Investigated for its potential therapeutic effects in cancer treatment and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
GSK300014A exerts its effects by binding to specific protein kinases, thereby inhibiting their activity. This inhibition disrupts cellular signaling pathways, leading to changes in cell behavior and function. The molecular targets of GSK300014A include various kinases involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
- GSK969786A
- GW804482X
- GW659893X
- GW784684X
Comparison: GSK300014A is unique in its ability to selectively bind to certain protein kinases, making it a valuable tool for studying specific cellular processes. Compared to similar compounds, GSK300014A may offer improved potency, selectivity, and stability, which enhances its utility in research and potential therapeutic applications .
Properties
Molecular Formula |
C27H24ClFN4O3S3 |
---|---|
Molecular Weight |
603.2 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]thiophen-3-yl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H24ClFN4O3S3/c1-39(34,35)8-7-30-13-21-10-18(15-37-21)25-12-22-26(31-16-32-27(22)38-25)33-20-5-6-24(23(28)11-20)36-14-17-3-2-4-19(29)9-17/h2-6,9-12,15-16,30H,7-8,13-14H2,1H3,(H,31,32,33) |
InChI Key |
NXPQOKLTKBGJEH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC(=CS1)C2=CC3=C(N=CN=C3S2)NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Origin of Product |
United States |
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